Glutamine hydroxamate
Overview
Description
Glutamine hydroxamate belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
Glutamine synthetase, an enzyme not restricted to microorganisms, is essential for the synthesis of glutamine, a building block of proteins . It catalyzes the reactions involving L-glutamate, ammonia, and ATP to form L-glutamine .Molecular Structure Analysis
The molecular formula of Glutamine hydroxamate is C5H10N2O4 . It is a small molecule and is considered an experimental compound .Chemical Reactions Analysis
Glutamine synthetase carries out the reactions involving L-glutamate, ATP, and either ammonia or hydroxylamine to form L-glutamine or L-glutamohydroxamate, respectively . The latter reaction provides an easy colorimetric assay by reacting the hydroxamate with ferric ions .Scientific Research Applications
Procollagen C-Proteinase Inhibition
Glutamine hydroxamate derivatives, specifically glutamic acid hydroxamates, have been identified as potent and selective inhibitors of procollagen C-proteinase. This enzyme plays a crucial role in processing procollagens into fibrillar collagens, indicating the potential of these compounds in fibrosis treatment research (Robinson et al., 2003).
Gastrointestinal Tract Research
Glutamine, including its hydroxamate form, has been extensively studied in the context of gastrointestinal tract health. It demonstrates trophic and cytoprotective effects on the small bowel and colonic mucosal cells. While its routine clinical use in nutrient solutions remains debatable, its safety and efficacy in metabolic and clinical aspects have been highlighted in various patient groups (Ziegler et al., 2000).
Conditionally Essential Amino Acid
Glutamine, including hydroxamates, has been researched for its role as a 'conditionally essential' amino acid during critical illness. Its importance in maintaining acid-base balance, nitrogen transport, and as a precursor for various biological molecules has been noted. Supplemental glutamine in nutrition support might aid recovery in critically ill patients (Lacey & Wilmore, 2009).
Cancer Research
Studies have shown the relevance of glutamine in cancer cell metabolism, specifically its role in supporting the biological characteristics of malignancy. Glutamine metabolism has emerged as an appealing target for developing new strategies to detect, monitor, and treat cancer (Hensley et al., 2013).
Nutritional Support in Critical Illness
Glutamine hydroxamate has been studied in the context of intensive care and critical illness. Its supplementation in parenteral nutrition was observed to enhance the 6-month outcome in critically ill patients, suggesting its potential in clinical nutrition (Goeters et al., 2002).
Neurological Applications
Research on glutamine hydroxamates has extended to neurological applications, where it is studied for its role in neurotransmission and neuroprotection in conditions like epilepsy and cerebral ischemia (Catarzi et al., 2007).
Clinical Nutrition and Immune Function
Glutamine's role in clinical nutrition and its impact on immune function have been a focus of research. It is considered vital for lymphocyte proliferation, cytokine production, and macrophage phagocytic activities. The supplementation of glutamine in various catabolic states is also a topic of investigation (Cruzat et al., 2018).
Future Directions
Glutamine has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .
properties
IUPAC Name |
(2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(5(9)10)1-2-4(8)7-11/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZXTQJQNXIAU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutamine hydroxamate | |
CAS RN |
1955-67-5 | |
Record name | N-Hydroxy-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamate-gamma-hydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glutamine hydroxamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02446 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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